



# Application of Kisspeptin-10 in Oocyte Maturation for In Vitro Fertilization (IVF)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Kisspeptin-10 human TFA |           |
| Cat. No.:            | B13390577               | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Kisspeptins, a family of neuropeptides, have emerged as critical regulators of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function.[1][2] Encoded by the KISS1 gene, these peptides, including the decapeptide Kisspeptin-10, act via the G protein-coupled receptor, KISS1R (also known as GPR54).[1][3] Their potent ability to stimulate gonadotropin-releasing hormone (GnRH) secretion makes them a novel therapeutic target for infertility treatment and a potential alternative to conventional methods for triggering final oocyte maturation in IVF.[4]

Kisspeptin's role in reproduction is dual. Centrally, it stimulates GnRH neurons in the hypothalamus, leading to a surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which is essential for oocyte maturation and ovulation. Peripherally, kisspeptin and its receptor are expressed in the ovary, suggesting a direct role in follicular development and oocyte maturation in an autocrine or paracrine manner. This localized action may involve the modulation of intracellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, to improve oocyte quality.

The use of kisspeptin as an ovulation trigger in IVF offers a more physiological approach compared to human chorionic gonadotropin (hCG), potentially reducing the risk of ovarian hyperstimulation syndrome (OHSS), a serious iatrogenic complication of controlled ovarian stimulation. While much of the clinical research has focused on the longer-acting analogue,



Kisspeptin-54, understanding the application and protocols for Kisspeptin-10 is crucial for developing optimized and safer IVF strategies.

## **Signaling Pathways**

The signaling cascade initiated by Kisspeptin-10 in the context of oocyte maturation involves both central and peripheral mechanisms.

## **Central Signaling Pathway for Oocyte Maturation**



Click to download full resolution via product page

Caption: Central mechanism of Kisspeptin-10 induced oocyte maturation.



## **Peripheral (Intraovarian) Signaling Pathway**



Click to download full resolution via product page

Caption: Direct intraovarian action of Kisspeptin on the oocyte.

## **Data from Preclinical and Clinical Studies**



The following tables summarize quantitative data from studies investigating the effects of kisspeptin on oocyte maturation and reproductive hormone release.

Table 1: In Vitro Maturation (IVM) Studies with

Kisspeptin-10 in Animal Models

| Species | Kisspeptin-10<br>Concentration | Maturation<br>Medium<br>Supplements       | Key Findings                                                  | Reference    |
|---------|--------------------------------|-------------------------------------------|---------------------------------------------------------------|--------------|
| Sheep   | 10 μg/ml                       | FSH, LH, E2,<br>FBS                       | Significantly increased maturation rates compared to control. |              |
| Buffalo | 10 μg/ml                       | TCM 199 with various hormone combinations | Improved cumulus cell expansion and polar body extrusion.     | <del>-</del> |
| Bovine  | 10 nM (approx.<br>13 μg/ml)    | TCM-199                                   | Improved maturation rate.                                     | _            |
| Porcine | Not specified                  | Not specified                             | Did not induce polar body extrusion when used alone.          |              |

Table 2: Clinical Studies on Gonadotropin Response to Kisspeptin-10 in Humans



| Population       | Kisspeptin-<br>10 Dose &<br>Administrat<br>ion | Menstrual<br>Cycle<br>Phase | LH<br>Response            | FSH<br>Response              | Reference |
|------------------|------------------------------------------------|-----------------------------|---------------------------|------------------------------|-----------|
| Healthy Men      | 0.3 nmol/kg<br>(IV bolus)                      | N/A                         | Elevated                  | Elevated (at<br>1.0 nmol/kg) |           |
| Healthy<br>Women | Up to 32<br>nmol/kg (SC<br>bolus)              | Follicular                  | No significant alteration | No significant alteration    |           |
| Healthy<br>Women | 10 nmol/kg<br>(IV bolus)                       | Preovulatory                | Elevated                  | Elevated                     |           |

Table 3: Clinical IVF Trials using Kisspeptin-54 as an

**Oocyte Maturation Trigger** 

| Study<br>Population                 | Kisspeptin-<br>54 Dose                                  | Oocyte  Maturation  Rate (MII  Oocytes)                     | Live Birth<br>Rate                           | Key<br>Outcome                                          | Reference |
|-------------------------------------|---------------------------------------------------------|-------------------------------------------------------------|----------------------------------------------|---------------------------------------------------------|-----------|
| 53 infertile<br>women               | 1.6 - 12.8<br>nmol/kg<br>(single SC<br>bolus)           | At least one<br>mature<br>oocyte in<br>51/53 women          | 12 healthy<br>babies born                    | Proof-of-<br>concept for<br>kisspeptin as<br>a trigger. |           |
| 60 women at<br>high risk of<br>OHSS | 3.2, 6.4, 9.6,<br>12.8 nmol/kg<br>(single SC<br>bolus)  | Dose-<br>dependent<br>increase in<br>mature<br>oocyte yield | 45% per<br>transfer                          | Avoided<br>moderate or<br>severe<br>OHSS.               |           |
| 62 women at<br>high risk of<br>OHSS | 9.6 nmol/kg<br>(single vs.<br>double dose<br>10h apart) | Higher oocyte<br>yield with<br>double dose                  | Improved implantation rates with double dose | Two doses induce a more physiological LH surge.         |           |



# **Experimental Protocols**

# Protocol 1: In Vitro Maturation (IVM) of Oocytes with Kisspeptin-10

This protocol is a generalized methodology based on findings from ovine and bovine IVM studies.

Objective: To assess the effect of Kisspeptin-10 on the in vitro maturation of cumulus-oocyte complexes (COCs).

#### Materials:

- Kisspeptin-10 (lyophilized powder)
- TCM-199 maturation medium
- Fetal Bovine Serum (FBS)
- Hormone supplements: Follicle-Stimulating Hormone (FSH), Luteinizing Hormone (LH), Estradiol (E2)
- Penicillin-Streptomycin solution
- COCs collected from ovarian follicles
- Incubator (38.5°C, 5% CO2 in humidified air)

#### Procedure:

- Preparation of Maturation Medium:
  - Prepare the base maturation medium (TCM-199) supplemented with antibiotics (e.g., 100 IU/mL penicillin, 100 μg/mL streptomycin).
  - Create different treatment groups by supplementing the base medium with hormones (e.g., FSH, LH, E2) and FBS.



- Reconstitute lyophilized Kisspeptin-10 in sterile water or PBS to create a stock solution.
- Add Kisspeptin-10 from the stock solution to the treatment media to achieve the desired final concentration (e.g., 10 μg/ml). A control group without Kisspeptin-10 should be included.

#### Oocyte Culture:

- Wash the collected COCs in a handling medium.
- Randomly allocate COCs to the different treatment and control groups.
- Culture the COCs in droplets of the prepared maturation media under mineral oil in a petri dish.
- Incubate at 38.5°C in a humidified atmosphere of 5% CO2 for 22-24 hours.
- Assessment of Maturation:
  - After the incubation period, assess the COCs for cumulus cell expansion under a stereomicroscope.
  - Denude the oocytes from the cumulus cells by gentle pipetting.
  - Mount the denuded oocytes on a glass slide and examine under a high-power microscope for the extrusion of the first polar body, which indicates nuclear maturation to the metaphase II (MII) stage.

# Protocol 2: Kisspeptin-54 Triggering of Final Oocyte Maturation in a GnRH Antagonist IVF Cycle

This protocol is based on clinical trials conducted in women undergoing IVF treatment.

Objective: To induce final oocyte maturation using Kisspeptin-54 in women at risk of OHSS undergoing a GnRH antagonist IVF cycle.

Patient Population: Infertile women undergoing controlled ovarian stimulation who are at high risk for OHSS.



#### Procedure:

- Controlled Ovarian Stimulation:
  - Initiate ovarian stimulation with recombinant FSH (rFSH) on day 2 or 3 of the menstrual cycle.
  - Commence a GnRH antagonist (e.g., Cetrotide 0.25mg) daily from day 5 of rFSH injections to prevent a premature LH surge.
  - Monitor follicular development via transvaginal ultrasound and serum hormone levels.
- Kisspeptin Trigger:
  - When at least three ovarian follicles reach a diameter of ≥18mm, administer a subcutaneous bolus injection of Kisspeptin-54.
  - The dose is typically weight-adjusted (e.g., 9.6 nmol/kg).
  - For a prolonged LH surge, a second dose of Kisspeptin-54 may be administered 10 hours after the first injection.
- Oocyte Retrieval and Fertilization:
  - Schedule transvaginal ultrasound-guided oocyte retrieval 36 hours after the initial Kisspeptin-54 injection.
  - Perform Intracytoplasmic Sperm Injection (ICSI) to fertilize the retrieved MII oocytes.
- · Luteal Phase Support and Embryo Transfer:
  - Provide appropriate luteal phase support.
  - Grade embryos and perform embryo transfer on day 3 or 5 post-fertilization.

# **Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow for IVF using Kisspeptin as an oocyte maturation trigger.



### Conclusion

Kisspeptin-10 and its analogues represent a promising advancement in assisted reproductive technologies. Their ability to induce oocyte maturation through a more physiological mechanism offers a potentially safer alternative to traditional triggers, particularly for patients at high risk of OHSS. While clinical application in IVF has predominantly utilized the longer-acting Kisspeptin-54, preclinical studies with Kisspeptin-10 have demonstrated its efficacy in promoting oocyte maturation in vitro. Further research is warranted to establish optimal dosing and protocols for Kisspeptin-10 in clinical IVF settings to fully harness its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Frontiers | The Role of Kisspeptin in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. peptidedosages.com [peptidedosages.com]
- 4. Kisspeptin as a promising oocyte maturation trigger for in vitro fertilisation in humans -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Kisspeptin-10 in Oocyte Maturation for In Vitro Fertilization (IVF)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13390577#application-of-kisspeptin-10-in-oocyte-maturation-for-ivf]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com